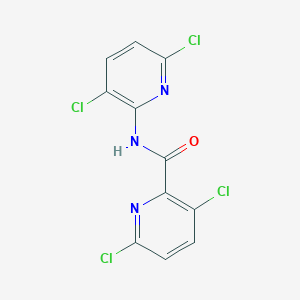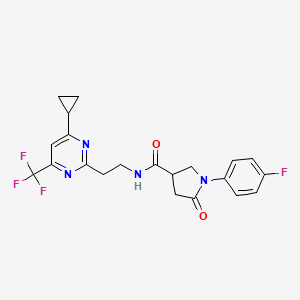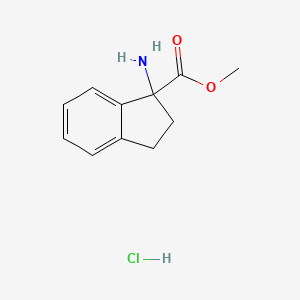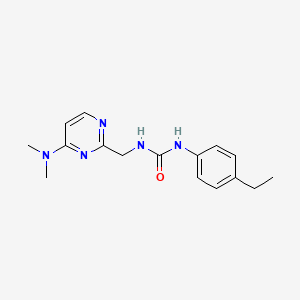
3,6-dichloro-N-(3,6-dichloropyridin-2-yl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-dichloro-N-(3,6-dichloropyridin-2-yl)pyridine-2-carboxamide is a useful research compound. Its molecular formula is C11H5Cl4N3O and its molecular weight is 336.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A foundational aspect of this compound's scientific applications lies in its synthesis and structural characteristics. Research demonstrates its involvement in the formation of molecular cocrystals, showcasing its ability to engage in hydrogen bonding and form stable crystal structures. For instance, the interaction between pyridine-2,6-dicarboxylic acid and pyridine-4-carboxamide leads to molecular cocrystals, highlighting the compound's role in the development of hydrogen-bonded networks (Aghabozorg, Ghadermazi, & Gharamaleki, 2006). Additionally, new pyridine carboxamide ligands have been synthesized, offering insights into their complexation with copper(II), thus extending the compound's utility in coordination chemistry (Jain et al., 2004).
Applications in Polymer Science
In polymer science, the compound serves as a precursor for the synthesis of new polyamides, demonstrating the versatility of pyridine-2-carboxamide derivatives in the creation of novel materials. These polymers exhibit significant thermal stability and solubility in polar solvents, underscoring their potential in various industrial applications (Faghihi & Mozaffari, 2008).
Antimicrobial Research
The compound's derivatives have been explored for their antimicrobial properties, with certain Schiff bases derived from pyridine-2,6-carboxamide showing potent bactericidal and fungicidal activities. This opens up avenues for the development of new antimicrobial agents that could address the increasing resistance to conventional antibiotics (Al-Omar & Amr, 2010).
Photocatalytic Applications
Moreover, the compound's role in photocatalytic degradation processes has been investigated, particularly in the context of environmental remediation. Studies on related pyridine derivatives emphasize their efficacy in degrading pollutants through photocatalysis, suggesting potential environmental applications for 3,6-dichloro-N-(3,6-dichloropyridin-2-yl)pyridine-2-carboxamide derivatives (Maillard-Dupuy et al., 1994).
Mecanismo De Acción
Target of Action
Similar compounds such as 2,6-dichloropyridine have been used as precursors to various drugs, including the antibiotic enoxacin .
Mode of Action
It’s worth noting that similar compounds, such as 4-amino-2,6-dichloropyridine, have been used in the synthesis of energetic materials . These compounds typically work by undergoing various reactions, including oxidation, nitration, and nucleophilic displacement .
Propiedades
IUPAC Name |
3,6-dichloro-N-(3,6-dichloropyridin-2-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl4N3O/c12-5-1-3-7(14)16-9(5)11(19)18-10-6(13)2-4-8(15)17-10/h1-4H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJVCLOYBWENCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(=O)NC2=C(C=CC(=N2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3,4-dimethoxyphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2850027.png)

![N-[[4-(4-ethoxyphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2850030.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-propan-2-yloxypropyl)oxamide](/img/structure/B2850032.png)

![2-(4-ethylphenoxy)-N-[1-(1-phenylethyl)piperidin-4-yl]acetamide](/img/structure/B2850037.png)



![Ethyl 2-[2,4-dichloro-5-(3,5-dioxo-1,4-thiazinan-4-yl)phenoxy]acetate](/img/structure/B2850043.png)
![2-{Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol](/img/structure/B2850044.png)


